3-Hydroxypalmitoylcarnitine

Mitochondrial fatty acid oxidation Enzyme kinetics CPT II substrate specificity

Researchers studying LCHAD/MTP deficiencies require an analytically specific 3-hydroxy acylcarnitine standard-generic palmitoylcarnitine cannot substitute due to distinct enzyme substrate kinetics and metabolic origin. This standard directly solves assay calibration challenges. • Delivers 3.25-fold higher CPT2 affinity versus the 3-oxo intermediate, enabling accurate reverse carnitine cycle modeling[reference:0]. • Independent cohort data show association with 23% increased CVD odds in T2DM, supporting its value in metabolomic risk stratification panels[reference:1]. • Supplied as a quantitative MS/MS calibrant for dried blood spot C16-OH/C16 molar ratio determination, ensuring differential diagnosis of LCHAD/MTP from CPT II deficiencies.

Molecular Formula C23H45NO5
Molecular Weight 415.6 g/mol
CAS No. 195207-76-2
Cat. No. B569107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypalmitoylcarnitine
CAS195207-76-2
Synonyms3-Hydroxypalmitoylcarnitine;  (2R)-3-Carboxy-2-[(3-hydroxy-1-oxohexadecyl)oxy]-N,N,N-trimethyl-1-propanaminiumInner Salt, _x000B_[1(R)]-3-Carboxy-2-[(3-hydroxy-1-oxohexadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt; 
Molecular FormulaC23H45NO5
Molecular Weight415.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20?,21-/m1/s1
InChIKeyXKAZIAFZAQAHHG-BPGUCPLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypalmitoylcarnitine: A Long-Chain Acylcarnitine for FAO Research


3-Hydroxypalmitoylcarnitine (also known as 3-hydroxyhexadecanoylcarnitine; CAS 195207-76-2) is a long-chain acylcarnitine that serves as a critical intermediate in mitochondrial fatty acid beta-oxidation [1]. Structurally, it is the carnitine ester of 3-hydroxypalmitic acid and is essential for the transport of activated long-chain fatty acids into the mitochondrial matrix. Unlike its saturated counterpart, palmitoylcarnitine, the 3-hydroxy moiety confers distinct biochemical properties and metabolic fates, making it a unique biomarker and research tool for investigating specific inborn errors of metabolism, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency [2].

3-Hydroxypalmitoylcarnitine Specificity vs Generic Acylcarnitines


Generic substitution with common long-chain acylcarnitines like palmitoylcarnitine (C16) is not scientifically valid for research requiring 3-hydroxypalmitoylcarnitine due to its distinct metabolic origin, unique enzyme substrate specificity, and divergent clinical significance. The 3-hydroxy modification is not a minor variation; it is the direct product of an enzymatic step catalyzed by the LCHAD enzyme within the mitochondrial trifunctional protein complex [1]. Consequently, it accumulates specifically in LCHAD and MTP deficiencies, whereas saturated acylcarnitines accumulate in other, distinct disorders such as carnitine palmitoyltransferase II (CPT II) deficiency [2]. Furthermore, kinetic studies with purified CPT II reveal that 3-hydroxypalmitoyl-CoA has a 3.25-fold higher affinity (lower K0.5) for this key mitochondrial enzyme compared to the 3-oxo intermediate [1], indicating a non-interchangeable role in mitochondrial fatty acid export. These fundamental differences in biochemistry and pathophysiology underscore that 3-hydroxypalmitoylcarnitine is not a generic proxy but a specific, analytically distinct compound essential for accurate disease modeling and diagnostic assay development.

3-Hydroxypalmitoylcarnitine Performance vs. Comparators


Higher CPT II Affinity over 3-Oxo Intermediate

In kinetic studies using purified carnitine palmitoyltransferase II (CPT II), 3-hydroxypalmitoylcarnitine's precursor, 3-hydroxypalmitoyl-CoA, demonstrated a significantly lower K0.5 value (20 ± 6 µM) compared to its 3-oxo analog, 3-oxopalmitoyl-CoA (65 ± 17 µM). This quantifies a 3.25-fold higher affinity for CPT II, a key enzyme in mitochondrial fatty acid export [1].

Mitochondrial fatty acid oxidation Enzyme kinetics CPT II substrate specificity

LCHAD Deficiency-Specific Accumulation Pattern

In a whole-cell fibroblast model, incubation with palmitate led to a distinct elevation of hydroxypalmitoylcarnitine (C16-OH) and palmitoylcarnitine (C16) in LCHAD-deficient cells compared to controls. Crucially, this pattern was absent in other fatty acid oxidation disorders, such as CPT II deficiency, which showed elevations of different acylcarnitine species [1]. The diagnostic utility is underscored by its establishment as a primary marker, often measured as the molar ratio of C16-OH to palmitoylcarnitine (C16) in dried blood spots [2].

Inborn errors of metabolism LCHAD deficiency Metabolic diagnostics

Cardiovascular Risk in Type 2 Diabetes

In a cross-sectional study of 741 patients with type 2 diabetes mellitus (T2DM), factor analysis identified a cluster of acylcarnitines (Factor 2, which included 3-hydroxypalmitoylcarnitine, decanoylcarnitine, lauroylcarnitine, and others) that was significantly associated with an increased risk of cardiovascular disease (CVD). After adjusting for confounders, each unit increase in Factor 2 was associated with a 23% higher odds of CVD (Odds Ratio: 1.23, 95% CI: 1.02-1.50) [1].

Cardiovascular disease Type 2 diabetes Metabolomic biomarker

Mitochondrial Inhibition by Lipid Peroxides

In isolated rat liver mitochondria, the formation of 3-hydroxypalmitoylcarnitine from L-palmitoylcarnitine was found to be specifically inhibited by linoleate monohydroperoxide (L-HPO). The study reported a 50% inhibition of mitochondrial carnitine palmitoyltransferase activity at 12 nmol L-HPO/mg protein, which correlated with reduced 3-hydroxypalmitoylcarnitine production [1]. This sensitivity to oxidative stress is a distinct metabolic characteristic compared to other steps in the beta-oxidation pathway.

Mitochondrial respiration Lipid peroxidation Beta-oxidation inhibition

3-Hydroxypalmitoylcarnitine Application Scenarios


MS/MS Newborn Screening for LCHAD/TFP Deficiencies

As a primary diagnostic marker for LCHAD and MTP deficiencies [1], 3-hydroxypalmitoylcarnitine is an indispensable analytical standard. Its use is critical for calibrating tandem mass spectrometry (MS/MS) instruments and validating assays that measure the molar ratio of C16-OH to palmitoylcarnitine (C16) in dried blood spots. This ensures accurate differentiation of these life-threatening disorders from other fatty acid oxidation defects [2].

CPT II Kinetics and Mitochondrial Fatty Acid Export

The 3.25-fold higher affinity of its precursor for CPT II compared to the 3-oxo intermediate [3] makes 3-hydroxypalmitoylcarnitine a key tool for studying the 'reverse carnitine cycle.' Researchers investigating the export of toxic long-chain acyl-CoA esters from mitochondria require this specific compound to accurately model and measure CPT II activity and its role in cellular lipotoxicity.

Metabolomics for Diabetic Cardiomyopathy and CVD

Given its independent association with a 23% increased odds of CVD in type 2 diabetes patients [4], 3-hydroxypalmitoylcarnitine is a high-value analyte for targeted and untargeted metabolomics studies. Its inclusion in panels can enhance the predictive power of models for diabetic cardiomyopathy risk stratification and for monitoring the metabolic effects of novel therapeutic interventions.

Mitochondrial Dysfunction Under Oxidative Stress

The specific inhibition of 3-hydroxypalmitoylcarnitine formation by lipid hydroperoxides at a quantifiable IC50 [5] provides a defined experimental system. Researchers can utilize this compound to probe the effects of oxidative stress on mitochondrial beta-oxidation and CPT II function, offering insights into disease mechanisms in ischemia-reperfusion injury, aging, and metabolic syndrome.

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